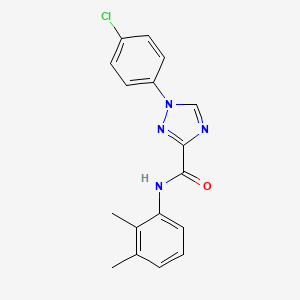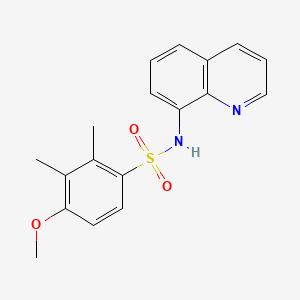![molecular formula C17H11N5OS B13371297 3-(3-Methyl-1-benzofuran-2-yl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371297.png)
3-(3-Methyl-1-benzofuran-2-yl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methyl-1-benzofuran-2-yl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzofuran moiety, a pyridine ring, and a triazolothiadiazole core, makes it an interesting subject for scientific research.
Méthodes De Préparation
The synthesis of 3-(3-Methyl-1-benzofuran-2-yl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methyl-1-benzofuran-2-carboxylic acid with thiosemicarbazide can lead to the formation of the triazolothiadiazole ring system . Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Cyclization: Further cyclization reactions can modify the core structure to produce derivatives with different properties.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon, and specific temperature and pressure conditions .
Applications De Recherche Scientifique
3-(3-Methyl-1-benzofuran-2-yl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anti-cancer agent, with studies indicating its ability to inhibit certain cancer cell lines.
Biological Studies: The compound is used in research to study its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The triazolothiadiazole core is known to interact with various biological targets, leading to the modulation of signaling pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar compounds include other triazolothiadiazoles and benzofuran derivatives. Compared to these compounds, 3-(3-Methyl-1-benzofuran-2-yl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties. Some similar compounds include:
- 3-(2-Benzofuranyl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(3-Methyl-1-benzofuran-2-yl)-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Propriétés
Formule moléculaire |
C17H11N5OS |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
3-(3-methyl-1-benzofuran-2-yl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H11N5OS/c1-10-12-6-2-3-7-13(12)23-14(10)15-19-20-17-22(15)21-16(24-17)11-5-4-8-18-9-11/h2-9H,1H3 |
Clé InChI |
PPVRSQDIMMANSH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=CC=CC=C12)C3=NN=C4N3N=C(S4)C5=CN=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B13371216.png)
![N-[2-(1H-pyrrol-1-yl)ethyl]-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B13371219.png)
![3-(1-Benzofuran-2-yl)-6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371226.png)

![2-{[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B13371245.png)
![6-(1-Naphthylmethyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371256.png)
![9-(3-methylphenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one](/img/structure/B13371264.png)
![4-(2,5-dichlorophenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13371276.png)
![3-(1-Benzofuran-2-yl)-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371280.png)
![Methyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13371285.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B13371290.png)

![3-[(Benzylsulfanyl)methyl]-6-[2-(3,4-dimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371325.png)
![2-(5-methyl-3-isoxazolyl)-N-[3-(4-morpholinyl)propyl]-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13371331.png)
